

A Technical Guide to the Cellular Consequences of AZ3146 Treatment

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Compound of Interest

Compound Name: AZ3146

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Executive Summary

AZ3146 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).^[1] This checkpoint ensures the fidelity of chromosome segregation during mitosis by preventing the premature onset of anaphase. By inhibiting Mps1, **AZ3146** effectively overrides the SAC, leading to a cascade of cellular events including accelerated and aberrant mitosis, chromosome missegregation, and impaired recruitment of essential checkpoint proteins to the kinetochores.^{[1][2]} This guide provides an in-depth analysis of the cellular consequences of **AZ3146** treatment, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.

Introduction: Mps1 Kinase and the Spindle Assembly Checkpoint

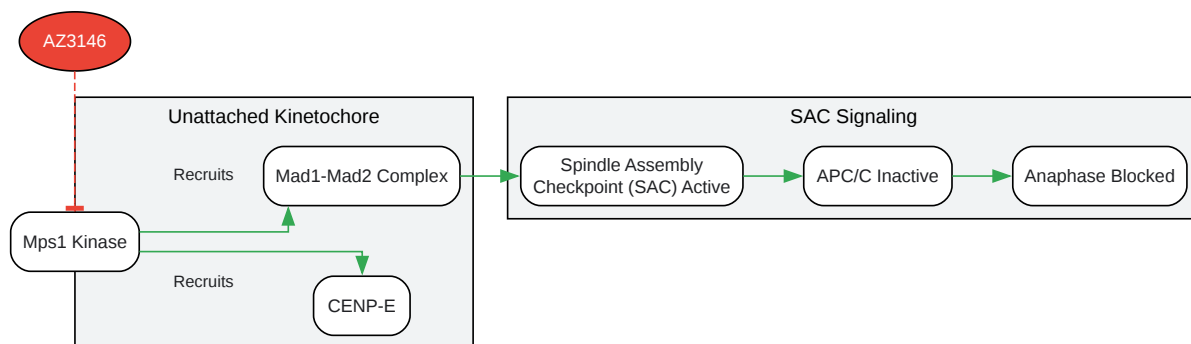
The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that safeguards genomic integrity during cell division. It delays anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. The Mps1 kinase is a master regulator of the SAC, localizing to unattached kinetochores and initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-

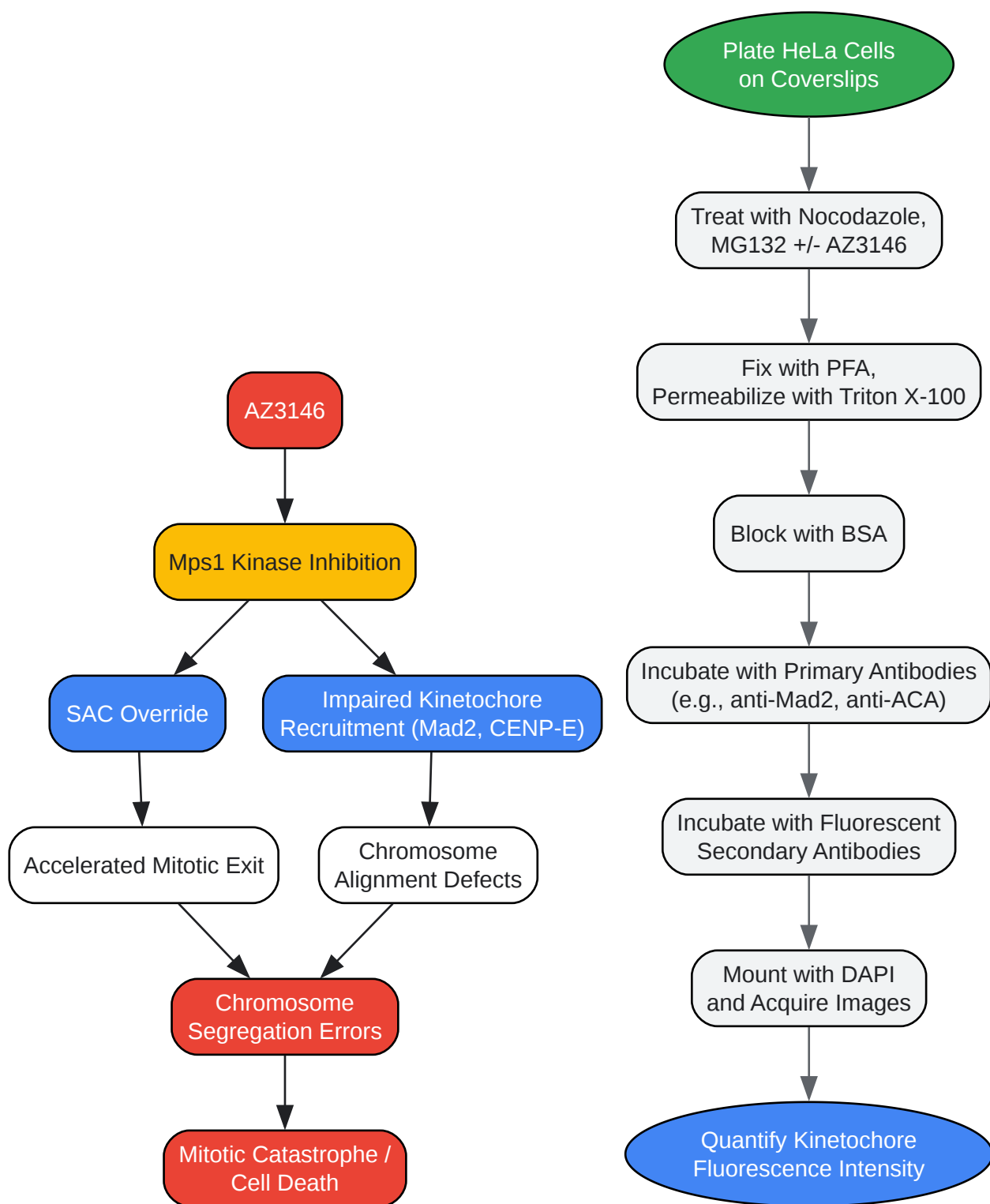
Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key proteins required to maintain the mitotic state.

Due to its essential role in cell division and its frequent overexpression in various cancers, Mps1 has emerged as a promising target for anti-cancer drug development. **AZ3146** was developed as a potent and selective inhibitor to probe the function of Mps1 and explore its therapeutic potential.[\[2\]](#)

Mechanism of Action of AZ3146

AZ3146 exerts its effects through the direct inhibition of the catalytic activity of Mps1 kinase.[\[2\]](#) This inhibition prevents the phosphorylation of Mps1 substrates, disrupting the downstream signaling cascade required for SAC activation. When Mps1 is inhibited, unattached kinetochores fail to recruit essential checkpoint proteins like Mad1 and Mad2, preventing the formation of the MCC and leading to a premature silencing of the checkpoint.[\[1\]](#)[\[2\]](#)





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- 2. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
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